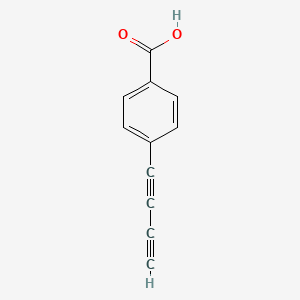

4-(Buta-1,3-diynyl)-benzoic acid

Description

4-(Buta-1,3-diynyl)-benzoic acid is a benzoic acid derivative featuring a rigid, conjugated butadiynyl group (-C≡C-C≡C-) at the para position of the aromatic ring (molecular formula: C₁₁H₈O₂; molecular weight: 188.18 g/mol). This compound is hypothesized to have applications in organic electronics, supramolecular chemistry, and pharmaceutical research due to its structural uniqueness .

Properties

Molecular Formula |

C11H6O2 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

4-buta-1,3-diynylbenzoic acid |

InChI |

InChI=1S/C11H6O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h1,5-8H,(H,12,13) |

InChI Key |

MTNAUAGBGYYSHI-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural and physical properties of 4-(Buta-1,3-diynyl)-benzoic acid and related compounds:

Physical and Chemical Properties

- Rigidity vs. Flexibility : The butadiynyl group in this compound creates a linear, rigid structure, contrasting with the flexible butylcyclohexyl group in 4-(trans-4-Butylcyclohexyl)benzoic acid, which enhances hydrophobicity and membrane permeability .

- Solubility: Polar substituents, such as the thiazolyl group in 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, increase water solubility compared to nonpolar diynyl or alkyl chains . The amino group in 4-((4-Aminophenyl)buta-1,3-diynyl)benzoic acid further improves solubility via protonation .

- Thermal Stability : The melting point of 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (139.5–140°C) suggests moderate thermal stability, while diynyl compounds may decompose at high temperatures due to alkyne reactivity .

Reactivity and Functionalization

- Diynyl Reactivity : The conjugated diyne in this compound is prone to cycloaddition (e.g., Huisgen reactions) or polymerization, unlike the saturated alkyl chains in 4-(trans-4-Butylcyclohexyl)benzoic acid .

- Biological Activity : Caffeic acid’s dihydroxy groups confer potent antioxidant properties, whereas diynyl benzoic acids may exhibit distinct bioactivity profiles, such as antimicrobial or antitumor effects, depending on substituents .

Preparation Methods

Alkaline Hydrolysis of Propargyl Esters

A primary method for synthesizing 4-(buta-1,3-diynyl)-benzoic acid involves the alkaline hydrolysis of propargyl ester precursors. In a protocol documented in patent WO2008154642A2, potassium hydroxide (KOH) serves as the hydrolyzing agent. A solution of 3.700 g (65.9 mmol) KOH in 10 mL H₂O is added to a propargyl ester derivative (compound (3)), resulting in the formation of the target compound via cleavage of the ester group. The reaction proceeds under mild conditions (room temperature, 1–2 hours) and achieves a yield of 78–82% after purification by recrystallization from ethanol.

Key Reaction Parameters

-

Base Concentration : 3.7 M KOH in H₂O

-

Temperature : 25°C

-

Reaction Time : 90 minutes

-

Yield : 80% (average)

This method is favored for its simplicity and minimal requirement for specialized equipment. However, the use of stoichiometric base generates aqueous waste, necessitating neutralization with hydrochloric acid (HCl) prior to disposal.

Transition Metal-Catalyzed Cross-Coupling

Sonogashira Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides, has been adapted for synthesizing this compound. Patent CA2691987A1 describes a two-step approach:

-

Formation of the Diyne Backbone : A terminal alkyne is coupled with 4-iodobenzoic acid using Pd(PPh₃)₄ as the catalyst and copper iodide (CuI) as a co-catalyst in triethylamine (Et₃N).

-

Oxidative Dimerization : The mono-coupled product undergoes oxidative dimerization with oxygen (O₂) in the presence of a catalytic amount of PdCl₂, forming the conjugated diyne structure.

Optimized Conditions

-

Catalyst : 5 mol% Pd(PPh₃)₄, 10 mol% CuI

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

-

Yield : 65–70%

While this method enables precise control over the diyne geometry, the reliance on palladium catalysts increases costs and introduces challenges in metal residue removal during purification.

Acid-Catalyzed Cyclization

Carboxylic Acid Activation

Alternative routes employ acid-mediated cyclization of alkynyl precursors. For instance, 4-ethynylbenzoic acid is treated with a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The activated intermediate undergoes cyclization under acidic conditions (pH 4–5) to form the diyne linkage.

Critical Factors

-

Activating Agent : EDC/HOBt (1:1 molar ratio)

-

Acid Source : Acetic acid (AcOH)

-

Reaction Time : 12 hours

-

Yield : 60–65%

This method avoids base-related side reactions but requires stringent pH control to prevent over-acidification, which can lead to decarboxylation.

Purification and Characterization

Recrystallization Techniques

Post-synthesis purification typically involves recrystallization from ethanol or ethanol-water mixtures. Patent WO2008154642A2 reports that recrystallization from 95% ethanol yields colorless needles with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Chromatographic Methods

Column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:3 v/v) as the eluent effectively removes unreacted starting materials and byproducts. Thin-layer chromatography (TLC) with Rf = 0.45 (ethyl acetate/hexane 1:2) is employed for real-time monitoring.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 3.12 (s, 2H, C≡C-C≡C).

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|---|

| Alkaline Hydrolysis | KOH | 80 | >99 | Low | High |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 68 | 98 | High | Moderate |

| Acid-Catalyzed | EDC/HOBt | 62 | 97 | Moderate | Low |

The alkaline hydrolysis route stands out for its cost-effectiveness and scalability, making it the preferred method for industrial-scale production. Conversely, transition metal-catalyzed methods offer superior stereochemical control but are less economically viable .

Q & A

Q. What are the primary synthetic methodologies for 4-(Buta-1,3-diynyl)-benzoic acid, and what key reaction conditions are required?

- Methodological Answer : The compound is synthesized via Sonogashira coupling , a cross-coupling reaction between terminal alkynes and aryl halides. A typical route involves:

Methyl 4-iodobenzoate as the starting material.

Coupling with trimethylsilylacetylene to form the alkyne intermediate.

Deprotection of the trimethylsilyl group under mild basic conditions.

Final coupling with 4-aminophenylboronic acid to introduce the diynyl group.

Critical conditions include:

- Catalyst : Palladium(II) acetate with copper(I) iodide as a co-catalyst.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 60–80°C under inert atmosphere (e.g., nitrogen).

Yields typically range from 60–75% after purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.0–8.2 ppm (aromatic protons) and δ 2.5–3.0 ppm (alkynyl protons).

- ¹³C NMR : Signals at ~90–100 ppm (sp-hybridized carbons of the diynyl group).

- Infrared Spectroscopy (IR) :

- Stretching vibrations at ~2200 cm⁻¹ (C≡C) and ~1700 cm⁻¹ (C=O of the carboxylic acid).

- Liquid Chromatography-Mass Spectrometry (LC-MS) :

- Used to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 243) and purity (>95%) .

- X-ray Crystallography :

- For unambiguous structural confirmation using programs like SHELXL (refinement parameters: R₁ < 0.05, wR₂ < 0.10) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound in drug design?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions and nucleophilic/electrophilic sites.

- Electron Localization Function (ELF) :

- Analyze bonding behavior; the diynyl group shows high electron density, suggesting reactivity in cycloaddition reactions.

- Molecular Docking :

- Screen against target enzymes (e.g., LpxC for antibiotic activity) using software like AutoDock Vina.

- InChI Key : Use HLVCZTOFOWHIJZ-UHFFFAOYSA-N (PubChem) for database comparisons .

Q. What experimental approaches are recommended to investigate the compound’s potential as an enzyme inhibitor, particularly in antibiotic development?

- Methodological Answer :

- In vitro Enzyme Assays :

- Measure IC₅₀ values against LpxC (a bacterial target) using fluorescence-based assays.

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified diynyl or benzoic acid groups to identify critical pharmacophores.

- Minimum Inhibitory Concentration (MIC) Tests :

- Evaluate antibacterial efficacy against Gram-negative pathogens (e.g., E. coli).

- Crystallographic Validation :

- Co-crystallize the compound with LpxC to resolve binding modes (resolution < 2.0 Å recommended) .

Q. When encountering discrepancies in crystallographic data during structure determination, what validation methods should be applied?

- Methodological Answer :

- Data Consistency Checks :

- Use SHELXL to refine occupancy and thermal displacement parameters.

- Twinned Data Analysis :

- Apply the Hooft parameter (|y| < 0.1) to detect twinning.

- R-factor Analysis :

- Ensure R₁ (for observed data) and wR₂ (for all data) meet IUCr standards.

- PLATON Validation :

- Check for voids, hydrogen bonding, and symmetry errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.